3-[(2,6-Dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl acetate
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Overview
Description
3-[(2,6-Dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl acetate is a complex organic compound that belongs to the class of glutarimide derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-Dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl acetate typically involves multiple steps, starting from readily available raw materials. One common approach involves the use of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a starting material. This compound undergoes several reactions, including substitution, click reaction, and addition reaction, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-Dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-[(2,6-Dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl acetate involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to various biological effects, such as the inhibition of tumor cell migration .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other glutarimide derivatives such as:
- Cycloheximide
- 9-Methylstreptimidone
- Migrastatin
- Lactimidomycin
Uniqueness
What sets 3-[(2,6-Dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl acetate apart from these similar compounds is its unique structural features and specific biological activities.
Properties
CAS No. |
93571-37-0 |
---|---|
Molecular Formula |
C15H19NO6 |
Molecular Weight |
309.31 g/mol |
IUPAC Name |
[3-[2-(2,6-dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl] acetate |
InChI |
InChI=1S/C15H19NO6/c1-8(17)22-10-2-3-12(18)11(7-10)13(19)4-9-5-14(20)16-15(21)6-9/h9-11H,2-7H2,1H3,(H,16,20,21) |
InChI Key |
SVJMSYJZWQVJKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCC(=O)C(C1)C(=O)CC2CC(=O)NC(=O)C2 |
Origin of Product |
United States |
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